molecular formula C19H23ClN2O3 B057681 H-Phe-phe-ome hcl CAS No. 38017-65-1

H-Phe-phe-ome hcl

Cat. No.: B057681
CAS No.: 38017-65-1
M. Wt: 362.8 g/mol
InChI Key: CVAWZIWMXQMICB-QJHJCNPRSA-N
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Description

H-Phenylalanyl-phenylalanine methyl ester hydrochloride is a compound with the molecular formula C₁₉H₂₃ClN₂O₃. It is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis and has applications in various fields of scientific research .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phenylalanyl-phenylalanine methyl ester hydrochloride typically involves the esterification of phenylalanine derivatives. One common method is the reaction of phenylalanine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of H-Phenylalanyl-phenylalanine methyl ester hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Phenylalanyl-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of phenylalanine derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

H-Phenylalanyl-phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine methyl ester hydrochloride
  • Boc-Phenylalanyl-phenylalanine methyl ester
  • H-Phenylalanyl-phenylalanine hydroxide

Uniqueness

H-Phenylalanyl-phenylalanine methyl ester hydrochloride is unique due to its specific esterification, which enhances its stability and reactivity in peptide synthesis. Compared to other similar compounds, it offers better solubility and ease of handling in various chemical reactions .

Biological Activity

H-Phe-phe-ome hydrochloride (H-Phe-phe-OMe.HCl) is a synthetic compound derived from phenylalanine, an essential amino acid. Its unique structure, characterized by a methoxy group attached to the aromatic ring, contributes to its biological activities and potential applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of H-Phe-phe-ome HCl, focusing on its interactions, therapeutic potential, and relevant case studies.

This compound has the chemical formula C19H23ClN2O3. Its structure includes two phenylalanine residues linked by a peptide bond, which enhances its ability to interact with various biological targets. The methoxy group increases lipophilicity, facilitating cell penetration and interaction with cellular components.

Biological Activities

This compound exhibits several notable biological activities:

  • Cell Penetration : The compound's ability to passively enter cells makes it valuable for drug delivery systems and studies related to cellular uptake mechanisms.
  • Enzyme Substrate : It serves as a substrate for various enzymes, aiding in the understanding of peptide-protein interactions crucial for drug discovery.
  • Therapeutic Applications : Research indicates potential applications in treating neurodegenerative diseases due to its effects on amyloid fibril formation associated with Alzheimer's disease .

Interaction Studies

Research has focused on the binding affinities of this compound with various proteins and receptors. These studies are critical for elucidating its pharmacological profile:

  • Peptide-Protein Interactions : As a model compound, it helps in studying how peptides bind to specific proteins, which is essential for understanding biological processes and developing new therapeutic agents.
  • Neuropharmacological Effects : The compound's structural similarities with other amino acid derivatives suggest it may exhibit diverse neuropharmacological effects.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Case Study 1: Alzheimer’s Disease

A study investigated the role of phenylalanine dipeptides in the formation of β-amyloid fibrils. It was found that modifications in the peptide structure could inhibit fibril formation, suggesting that this compound might have protective effects against neurodegeneration .

Case Study 2: Drug Delivery Systems

Research demonstrated that this compound could enhance the delivery of therapeutic agents across cellular membranes due to its cell-penetrating properties. This characteristic is particularly beneficial in designing drugs targeting intracellular pathways .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
H-D-PhenylalanineD-enantiomer of phenylalanineDifferent biological activity due to stereochemistry
H-Phe-Trp-OMe.HClContains tryptophanPotentially different neuropharmacological effects
H-Phe-Gly-HClCombines phenylalanine with glycineVaries in solubility and stability characteristics

Synthesis and Purification

The synthesis of H-Phe-phe-ome hydrochloride typically involves several steps, including peptide coupling reactions. Optimization of synthetic routes is crucial for achieving high yields and purity levels necessary for biological studies.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3.ClH/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14;/h2-11,16-17H,12-13,20H2,1H3,(H,21,22);1H/t16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWZIWMXQMICB-QJHJCNPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.